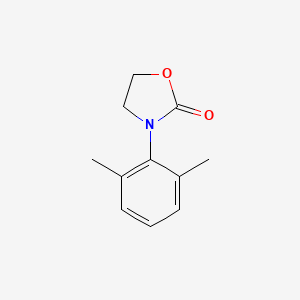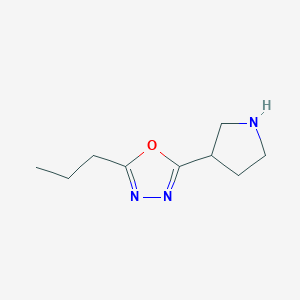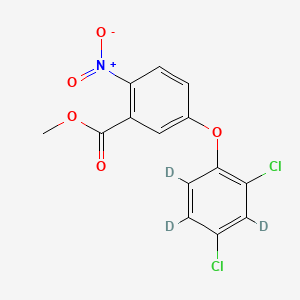
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid Methyl Ester-d3; 2,4-Dichlorophenyl 3-(Methoxycarbonyl)-4-nitrophenyl Ether-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bifenox-d3 is a deuterated form of Bifenox, an organic compound primarily used as an herbicide. Bifenox acts by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis . The deuterated form, Bifenox-d3, is often used in analytical testing within the food and beverage sector .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bifenox-d3 involves the incorporation of deuterium atoms into the Bifenox molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Bifenox-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
Bifenox-d3 undergoes several types of chemical reactions, including:
Oxidation: Bifenox-d3 can be oxidized to form various oxidation products.
Reduction: The nitro group in Bifenox-d3 can be reduced to an amino group.
Substitution: Various substituents can be introduced into the Bifenox-d3 molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bifenox-d3 can lead to the formation of various carboxylic acids, while reduction can yield amino derivatives.
科学研究应用
Bifenox-d3 has a wide range of scientific research applications, including:
Medicine: Investigated for its potential effects on human health and its role in the development of herbicide-resistant crops.
作用机制
Bifenox-d3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen, causing lipid peroxidation and cell membrane damage . This process ultimately results in the death of the target plants.
相似化合物的比较
Similar Compounds
Nitrofen: An older herbicide with a similar mechanism of action.
Acifluorfen: Another diphenyl ether herbicide with improved properties and a wider spectrum of herbicidal effects.
Fluoroglycofen: A diphenyl ether herbicide used for similar applications.
Uniqueness of Bifenox-d3
Bifenox-d3 is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry for tracing and quantifying herbicide residues. Its specific inhibition of protoporphyrinogen oxidase also sets it apart from other herbicides, making it highly effective in controlling a wide range of weeds.
属性
分子式 |
C14H9Cl2NO5 |
|---|---|
分子量 |
345.1 g/mol |
IUPAC 名称 |
methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i2D,5D,6D |
InChI 键 |
SUSRORUBZHMPCO-UJESMPABSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)Cl)[2H])Cl)[2H] |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


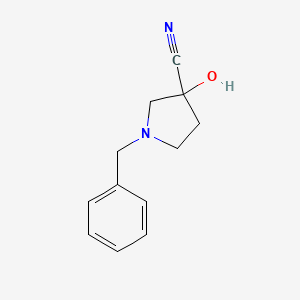
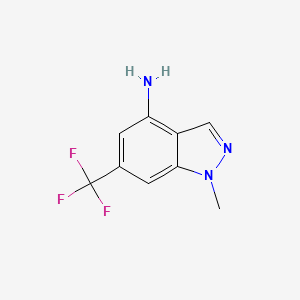
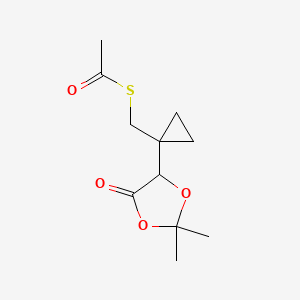
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
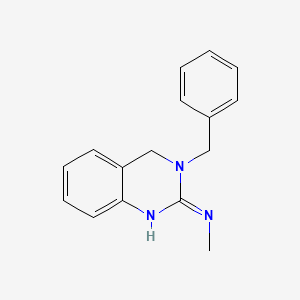
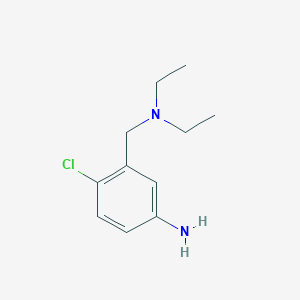
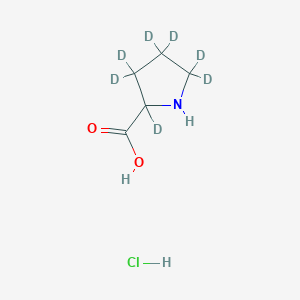


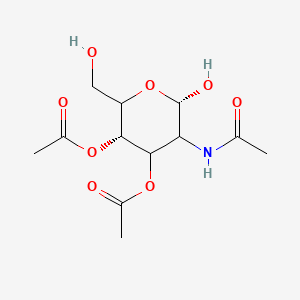
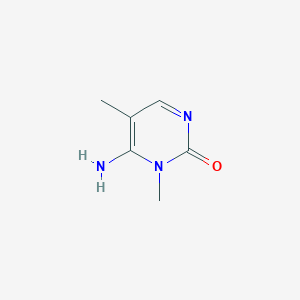
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
